Benzyl 2-(furan-3-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC20143519
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19NO3 |
|---|---|
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | benzyl 2-(furan-3-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H19NO3/c19-17(21-12-14-6-2-1-3-7-14)18-10-5-4-8-16(18)15-9-11-20-13-15/h1-3,6-7,9,11,13,16H,4-5,8,10,12H2 |
| Standard InChI Key | ICUDDUTZTFMKKU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C(C1)C2=COC=C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Benzyl 2-(furan-3-yl)piperidine-1-carboxylate is systematically named according to IUPAC conventions as benzyl 2-(furan-3-yl)piperidine-1-carboxylate. Its canonical SMILES representation (C1CCN(C(C1)C2=COC=C2)C(=O)OCC3=CC=CC=C3) delineates the piperidine core substituted at the 2-position with a furan-3-yl group and at the 1-position with a benzyl carboxylate. The furan ring’s 3-substitution differentiates it from closely related isomers, such as benzyl 3-(furan-2-yl)piperidine-1-carboxylate, which exhibits distinct stereoelectronic properties due to the furan’s alternate positioning .
Table 1: Comparative Molecular Properties of Benzyl 2-(Furan-3-yl)Piperidine-1-Carboxylate and Its Isomer
| Property | Benzyl 2-(Furan-3-yl)Piperidine-1-Carboxylate | Benzyl 3-(Furan-2-yl)Piperidine-1-Carboxylate |
|---|---|---|
| Molecular Formula | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ |
| Molecular Weight (g/mol) | 285.34 | 285.34 |
| IUPAC Name | benzyl 2-(furan-3-yl)piperidine-1-carboxylate | benzyl 3-(furan-2-yl)piperidine-1-carboxylate |
| Canonical SMILES | C1CCN(C(C1)C2=COC=C2)C(=O)OCC3=CC=CC=C3 | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=CO3 |
| PubChem CID | 102544347 | 91592290 |
Stereochemical and Conformational Analysis
The compound’s piperidine ring adopts a chair conformation, with the furan-3-yl substituent occupying an equatorial position to minimize steric strain. Density functional theory (DFT) simulations of analogous piperidine derivatives suggest that the benzyl carboxylate group enhances solubility via polar interactions, while the furan moiety contributes to π-π stacking capabilities in protein binding. X-ray crystallography data, though unavailable for this specific compound, indicate that similar esters exhibit planar furan rings tilted at 15–30° relative to the piperidine plane, optimizing electronic delocalization .
Synthetic Methodologies
Key Reaction Pathways
The synthesis of benzyl 2-(furan-3-yl)piperidine-1-carboxylate typically involves a multi-step sequence starting from piperidine precursors. A common route includes:
-
Piperidine Functionalization: Introduction of the furan-3-yl group via Friedel-Crafts alkylation or transition-metal-catalyzed coupling.
-
Esterification: Reaction with benzyl chloride in the presence of a base (e.g., triethylamine) to install the carboxylate group.
Table 2: Representative Synthetic Conditions for Piperidine Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Piperidine, AlCl₃, Furan-3-carbonyl chloride, DCM, 0°C → RT, 12h | 65 | 90 |
| 2 | Intermediate, Benzyl chloride, Et₃N, THF, Reflux, 6h | 78 | 95 |
Optimization Challenges
Steric hindrance at the piperidine 2-position complicates furan substitution, often necessitating excess reagents or prolonged reaction times. Catalytic systems employing palladium or nickel ligands have shown promise in improving regioselectivity, albeit with increased cost . Purification via column chromatography (silica gel, ethyl acetate/hexane) remains standard, though recrystallization from ethanol/water mixtures offers a scalable alternative.
Biological and Pharmacological Insights
Mechanistic Hypotheses
While direct studies on benzyl 2-(furan-3-yl)piperidine-1-carboxylate are sparse, structurally related piperidine derivatives demonstrate affinity for neurotransmitter receptors (e.g., σ-1, NMDA) and kinase enzymes (e.g., BRAF, MEK) . The furan ring’s electron-rich nature may facilitate hydrogen bonding with catalytic lysine residues in kinase domains, as observed in triarylimidazole BRAF inhibitors . Molecular docking simulations predict moderate binding (ΔG ≈ −8.2 kcal/mol) to the BRAF V600E mutant’s ATP-binding pocket, though in vitro validation is pending .
Comparative Pharmacodynamics
Analogous compounds bearing furan or piperidine motifs exhibit diverse bioactivities:
Table 3: Bioactivities of Related Piperidine and Furan Derivatives
| Compound | Target | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| SB590885 (Triarylimidazole) | BRAF V600E | 0.024 | A375 (Melanoma) |
| L-779450 | MEK1 | 0.15 | HT-29 (Colorectal) |
| Benzyl 2-(Furan-3-yl)Piperidine-1-Carboxylate | Hypothetical BRAF | N/A | N/A |
Future Directions and Research Opportunities
Target Validation Studies
High-throughput screening against kinase libraries (e.g., DiscoverX) could identify novel targets, while CRISPR-Cas9 gene editing might elucidate pathway-specific effects in BRAF-mutant cell lines .
Synthetic Biology Approaches
Incorporation of isotopic labels (¹³C, ¹⁵N) would enable detailed pharmacokinetic studies, addressing absorption and metabolism gaps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume